C-RAF Kinase Biochemical Inhibition (Patent-Reported Scaffold Activity)
The parent patent WO 2016/038581 reports the in vitro activity of 18 isonicotinamide derivatives against a truncated C-RAF protein using an AlphaScreen assay with MEK1(K97R) substrate [1]. While the exact IC₅₀ of the title compound is not publicly disclosed in the patent highlight, the compound belongs to a subclass of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide analogs that were active in this assay. A closely related comparator, the N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide regioisomer, exhibited significantly reduced or absent C-RAF binding due to the altered N1-heteroaryl geometry, highlighting the critical role of the 2-pyridyl substitution for target engagement [1].
| Evidence Dimension | In vitro C-RAF kinase AlphaScreen inhibition |
|---|---|
| Target Compound Data | Active within the assay (exact IC₅₀ not publicly specified in the patent highlight) |
| Comparator Or Baseline | N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide (regioisomer): substantially reduced or no inhibition |
| Quantified Difference | Qualitative yes/no activity difference; magnitude >10-fold inferred from SAR trend |
| Conditions | AlphaScreen assay using truncated C-RAF protein and MEK1(K97R) substrate [1] |
Why This Matters
The N1-(2-pyridyl) moiety is a key pharmacophoric element that distinguishes this compound from regioisomeric analogs, directly affecting C-RAF engagement and making generic replacement with N1-(4-pyridyl) or N1-phenyl analogs inadvisable without confirmatory activity data.
- [1] Rosse G. Pyridyl Isonicotinamide Inhibitors of RAF Kinase. ACS Med Chem Lett. 2016;7(12):1022-1023. doi:10.1021/acsmedchemlett.6b00435 (Patent Highlight: WO 2016/038581 A1, Novartis AG). View Source
